2-Bromo-naphtho[2,3-b]furan-4,9-dione 2-Bromo-naphtho[2,3-b]furan-4,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14197862
InChI: InChI=1S/C12H5BrO3/c13-9-5-8-10(14)6-3-1-2-4-7(6)11(15)12(8)16-9/h1-5H
SMILES:
Molecular Formula: C12H5BrO3
Molecular Weight: 277.07 g/mol

2-Bromo-naphtho[2,3-b]furan-4,9-dione

CAS No.:

Cat. No.: VC14197862

Molecular Formula: C12H5BrO3

Molecular Weight: 277.07 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-naphtho[2,3-b]furan-4,9-dione -

Specification

Molecular Formula C12H5BrO3
Molecular Weight 277.07 g/mol
IUPAC Name 2-bromobenzo[f][1]benzofuran-4,9-dione
Standard InChI InChI=1S/C12H5BrO3/c13-9-5-8-10(14)6-3-1-2-4-7(6)11(15)12(8)16-9/h1-5H
Standard InChI Key TWHCOSZEYZCNSM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C3)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a naphthalene ring system fused to a furan moiety, creating a planar, conjugated system that facilitates electron delocalization. The bromine atom at position 2 and the two ketone groups at positions 4 and 9 introduce both steric and electronic modifications that influence reactivity and biological interactions .

Table 1: Key physicochemical properties

PropertyValueSource
Molecular FormulaC₁₂H₅BrO₃
Molecular Weight277.07 g/mol
IUPAC Name2-bromobenzo[f]benzofuran-4,9-dione
SMILES NotationC1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C3)Br

The planar structure and electron-deficient quinoid system enable participation in redox reactions, a feature exploited in its biological activity .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies confirm the regioselectivity of substituents, with single-crystal X-ray diffraction validating the 2-bromo configuration . Infrared (IR) spectroscopy reveals strong carbonyl stretches at 1670–1700 cm⁻¹, consistent with the quinone moiety.

Synthesis Methodologies

Traditional Cyclization Approaches

Early syntheses relied on cyclization of alkylated 1,4-naphthoquinones. For example, 2-phenylthio-1,4-naphthoquinones undergo lithium enolate-mediated alkylation, followed by bromine-induced cyclization in acetic acid to yield naphthofuran derivatives. While effective, these methods often require harsh conditions and produce stoichiometric waste .

Table 2: Comparison of synthesis methods

MethodReagents/ConditionsYield (%)Reference
Bromine cyclizationBr₂, AcOH, 80°C60–75
Pd/C reverse hydrogenolysisPd/C, H₂O, 100°C85–92
Visible-light photocatalysisRu(bpy)₃²⁺, MeCN, blue LED78–88

Advanced Catalytic Methods

Palladium-catalyzed reverse hydrogenolysis represents a breakthrough, enabling waste-free synthesis. Using Pd/C under aqueous conditions, 2-hydroxy-1,4-naphthoquinones couple with olefins to form the target compound while releasing H₂ gas . This method achieves yields exceeding 85% and is scalable for industrial applications .

Photocatalytic Innovations

Visible-light-mediated [3+2] cycloadditions offer regioselective access to naphthofuranquinones. Using Ru(bpy)₃²⁺ as a photocatalyst, 2-hydroxy-1,4-naphthoquinones react with alkynes under blue LED irradiation, producing 2-bromo derivatives in 78–88% yields . This method excels in functional group tolerance, accommodating electron-withdrawing and donating substituents .

Biological Activities and Mechanisms

Antimicrobial Properties

2-Bromo-naphtho[2,3-b]furan-4,9-dione exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 8–32 μg/mL . The bromine atom enhances membrane permeability by interacting with lipid bilayers, while the quinone moiety generates reactive oxygen species (ROS) that disrupt microbial homeostasis .

Table 3: Antimicrobial activity profile

OrganismMIC (μg/mL)Reference
Staphylococcus aureus12.5
Candida albicans25.0
Bacillus subtilis16.0

Recent Research Advancements

Regioselective Functionalization

Recent work has focused on diversifying the naphthofuran scaffold. For instance, Suzuki-Miyaura coupling reactions introduce aryl groups at position 3, yielding analogs with enhanced pharmacokinetic profiles . Computational studies using density functional theory (DFT) predict that electron-donating substituents at position 3 improve solubility without compromising activity .

Green Chemistry Applications

The adoption of solvent-free mechanochemical synthesis reduces environmental impact. Ball-milling 2-hydroxy-1,4-naphthoquinones with KBr in the presence of Pd/C achieves 90% conversion within 2 hours, demonstrating the feasibility of sustainable large-scale production .

Applications in Drug Development

Lead Optimization

Structural modifications, such as replacing bromine with chlorine or methoxy groups, have generated derivatives with improved oral bioavailability. A 2025 study reported a chloro-analog with 3-fold higher plasma exposure in murine models compared to the parent compound .

Combination Therapies

Synergistic effects with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) highlight potential for combination regimens. Sub-inhibitory concentrations of 2-bromo-naphthofuranquinone reduce MRSA biofilm formation by 60%, enhancing β-lactam efficacy .

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